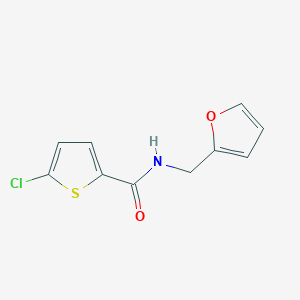
5-chloro-N-(2-furylmethyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation and cross-coupling. For instance, compounds like 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide have been synthesized through reactions involving carboxyl chlorides and amines in the presence of triethylamine (Abbasi et al., 2011). Such methods could potentially be applied or adapted for the synthesis of 5-Chloro-N-(2-furylmethyl)-2-thiophenecarboxamide.
Molecular Structure Analysis
The molecular structure of similar compounds is typically determined using techniques like X-ray diffraction, NMR, and mass spectrometry. For example, the structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed using single crystal X-ray structure determination, 1HNMR, and mass spectroscopy (Abbasi et al., 2011).
Chemical Reactions and Properties
The chemical reactions of thiophene derivatives often involve interactions like hydrogen bonds, π-π, and CH-π interactions. For instance, in the crystal structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, three kinds of interactions were responsible for the structure's stability, forming two-dimensional stair-like layered chains (Abbasi et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research on thiophene-based compounds, including those structurally similar to "5-chloro-N-(2-furylmethyl)-2-thiophenecarboxamide," focuses on their synthesis and evaluation for anticancer properties. A study by Atta and Abdel‐Latif (2021) demonstrated the synthesis of new thiophene derivatives showing good inhibitory activity against several cancer cell lines. These findings underscore the potential of thiophene-based compounds in anticancer drug development (Atta & Abdel‐Latif, 2021).
Chemical Transformations and Functionalizations
The versatility of "this compound" related compounds in chemical synthesis is highlighted by Pevzner and Ponyaev's (2019) work on the synthesis and transformations of 5-substituted 2-furoyl phosphonates. This research illustrates the compound's utility in generating a variety of functionalized derivatives, offering a pathway for the development of novel organic molecules with potential applications in various domains (Pevzner & Ponyaev, 2019).
Polymer Science Applications
In the realm of materials science, compounds like "this compound" find applications in the synthesis of polymers. Abid et al. (2004) explored the use of furan-based monomers for synthesizing furanic-aromatic polyamides, investigating their properties for potential applications in advanced materials. Such research demonstrates the role of these compounds in enhancing the properties of polymeric materials (Abid, Gharbi, & Gandini, 2004).
Molluscicidal Properties
Another intriguing application is the investigation of thiazolo[5,4-d]pyrimidines, derived from thiophene-based compounds, for their molluscicidal properties. El-Bayouki and Basyouni (1988) synthesized derivatives that showed activity against snails, indicating potential utility in controlling schistosomiasis transmission vectors (El-Bayouki & Basyouni, 1988).
Propiedades
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXZGFSUGADPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)
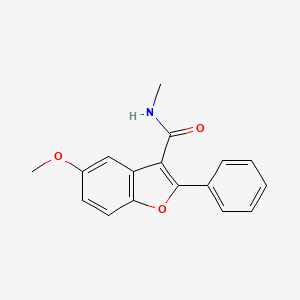
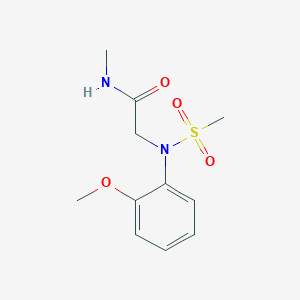
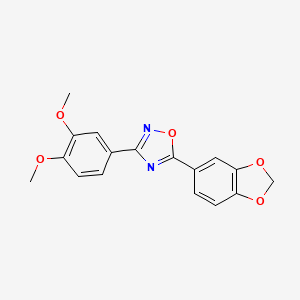
![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
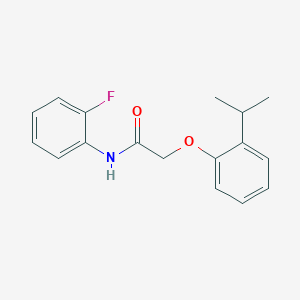
![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)